molecular formula C12H16BrCl2NO B1441196 4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride CAS No. 1219972-49-2

4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride

Cat. No. B1441196
M. Wt: 341.07 g/mol
InChI Key: LBXIYNLEYGSZPB-UHFFFAOYSA-N
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Description

4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride (4-BCPMP) is a chemical compound that has been studied for its potential applications in scientific research. 4-BCPMP is a derivative of piperidine, a cyclic organic compound found in nature, and is composed of two aromatic rings, a bromine atom, and a chlorine atom. 4-BCPMP has been studied for its potential applications in organic synthesis and drug discovery.

Scientific Research Applications

Metabolic Activity in Obese Rats

Research by Massicot, Steiner, and Godfroid (1985) demonstrated that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, a structurally related compound, reduces food intake and weight gain in obese rats. This compound increased free fatty acid concentration in treated obese rats, indicating its potential in metabolic studies (Massicot, Steiner, & Godfroid, 1985).

Impact on Feeding Behavior and Toxicity

Another study by Massicot, Thuillier, and Godfroid (1984) focused on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride's effects on feeding behavior. It was found to affect the satiety center by reducing obesity in mice without psychotropic activity, indicating its potential for understanding feeding behaviors (Massicot, Thuillier, & Godfroid, 1984).

Thermogenic Effects

Research by Massicot, Ricquier, Godfroid, and Apfelbaum (1985) on (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine hydrochloride (PM 170), showed that it increases energy expenditure by elevating resting oxygen consumption. This compound stimulated mitochondrial oxygen consumption and disrupted oxidative phosphorylation, suggesting a link to resting metabolic rate (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Lipolytic Effects

A study by Massicot, Falcou, Steiner, and Godfroid (1986) found that adding 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride to incubation mediums led to an increase in glycerol release from adipocytes. This dose-dependent stimulation highlights its potential for understanding lipid metabolism (Massicot, Falcou, Steiner, & Godfroid, 1986).

Synthesis and Biological Activities

Rameshkumar et al. (2003) synthesized derivatives of 2,6-diaryl-3-methyl-4-piperidones and evaluated them for various biological activities. This study demonstrates the versatility of piperidine derivatives in pharmacological research, highlighting potential applications in analgesic and antifungal activities (Rameshkumar et al., 2003).

Synthesis and Growth-Promoting Activity

Omirzak et al. (2013) researched the synthesis of 1-alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidin-4-ols, finding that certain derivatives had high growth-promoting activity in plants. This indicates potential agricultural applications of piperidine derivatives (Omirzak et al., 2013).

Antibacterial Potential

A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds, including those with piperidine structures, showed moderate antibacterial activity, particularly against Gram-negative strains (Iqbal et al., 2017).

properties

IUPAC Name

4-[(2-bromo-4-chlorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO.ClH/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXIYNLEYGSZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=C2)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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